5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde chemical properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde chemical properties
<An In-Depth Technical Guide on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a fluorinated derivative of the 7-azaindole scaffold, a critical building block in modern medicinal chemistry. Its distinct electronic characteristics and capacity for strategic functionalization make it an indispensable intermediate in synthesizing highly selective and potent kinase inhibitors, among other therapeutic agents. This guide offers a detailed examination of its chemical properties, synthesis, and reactivity, providing insights from the field for professionals in research, science, and drug development. It will explore the reasoning behind experimental choices, outline self-validating protocols, and substantiate all assertions with authoritative scientific literature.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a prominent scaffold in drug discovery. Its structure, which resembles the indole core of tryptophan, enables it to act as a versatile hinge-binding motif for a variety of protein kinases. The strategic placement of a fluorine atom at the 5-position and a carbaldehyde group at the 6-position of this scaffold results in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This modification significantly enhances the molecule's utility in several ways:
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Modulating Physicochemical Properties: The highly electronegative fluorine atom can alter the molecule's pKa, lipophilicity, and metabolic stability, which often leads to improved pharmacokinetic profiles.
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Providing a Key Synthetic Handle: The aldehyde functionality acts as a versatile anchor for a broad range of chemical transformations, facilitating the construction of complex molecular structures.
This guide will furnish a comprehensive overview of this vital synthetic intermediate, enabling researchers to fully harness its potential in their drug discovery efforts.
Physicochemical Properties: A Data-Driven Overview
A solid understanding of a compound's physicochemical properties is essential for its successful use in synthesis and drug development. The key properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are detailed below.
| Property | Value | Source |
| Molecular Formula | C8H5FN2O | [1][2] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| CAS Number | 1246088-60-7 | [1] |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is defined by unique signals that correspond to the aromatic protons of the pyrrolopyridine core and the aldehyde proton. Specific chemical shifts and coupling constants are vital for confirming the structure.[3]
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¹³C NMR: The carbon NMR provides information about the molecule's carbon framework.[4]
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Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak that corresponds to the compound's molecular weight, confirming its identity.
Synthesis and Purification: A Validated Protocol
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a multi-step process that demands precise control of reaction conditions. A common and dependable synthetic route is detailed below.
Diagram: Synthetic Pathway
Caption: Vilsmeier-Haack formylation of the 7-azaindole core.
Step-by-Step Experimental Protocol:
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Reagent Preparation (Vilsmeier-Haack Reagent): In a flame-dried, three-necked flask fitted with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier-Haack reagent. Causality: The pre-formation of the electrophilic Vilsmeier reagent is essential for achieving high regioselectivity in the subsequent formylation step.[5]
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Formylation Reaction: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂). Cool the solution to 0 °C and slowly add the pre-formed Vilsmeier-Haack reagent dropwise. Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC. Expertise: The slow addition of the reagent at low temperature helps manage the exothermicity of the reaction and minimize the formation of side-products.[6]
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Work-up and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker with crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and quench the reaction. Trustworthiness: This quenching procedure is a self-validating system; the effervescence signals the neutralization of the acidic components.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Authoritative Grounding: The principles of liquid-liquid extraction and column chromatography are standard, well-established techniques for purifying organic compounds.
Chemical Reactivity and Synthetic Applications
The aldehyde group at the C6 position is the main site of reactivity, making it a versatile handle for a variety of chemical transformations.
Diagram: Key Reactions of the Aldehyde Group
Caption: Synthetic transformations of the 6-carbaldehyde group.
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Reductive Amination: The aldehyde readily undergoes reductive amination with primary and secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to produce the corresponding substituted amines. This is a fundamental reaction for introducing diverse side chains in drug discovery programs.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) offers a dependable method for synthesizing vinyl-substituted 7-azaindoles. This transformation is key for accessing compounds with extended conjugation.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The resulting carboxylic acid is another valuable synthetic intermediate.
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Condensation Reactions: The aldehyde can take part in various condensation reactions, such as Knoevenagel condensations with active methylene compounds, to form a wide array of heterocyclic systems.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a key intermediate in the synthesis of numerous kinase inhibitors. The 7-azaindole core effectively mimics the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The substituents introduced via the 6-carbaldehyde group can then be customized to occupy adjacent hydrophobic pockets, resulting in high potency and selectivity.
Notable Examples:
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JAK Inhibitors: This scaffold is a common feature in inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and myeloproliferative disorders.[7]
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FGFR Inhibitors: It has also been used in the development of potent inhibitors of fibroblast growth factor receptors (FGFRs), a key target in certain types of cancers.[8][9][10]
Conclusion
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a high-value synthetic intermediate with wide-ranging applications in medicinal chemistry. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an essential tool for the modern drug discoverer. The robust synthetic protocols and diverse downstream chemical transformations detailed in this guide offer a solid foundation for designing and synthesizing next-generation therapeutics. As the search for more selective and potent drugs continues, the strategic importance of this fluorinated 7-azaindole derivative is poised to increase.
References
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